Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-
Overview
Description
Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is an organic compound characterized by the presence of a bromo and nitro group attached to a phenyl ring, along with an ethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- typically involves the nitration of a bromo-substituted phenyl compound followed by the introduction of the ethenamine group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromo group can produce various substituted phenyl compounds.
Scientific Research Applications
Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- involves its interaction with molecular targets through its functional groups. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenamine moiety can also play a role in the compound’s binding to specific targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-nitrophenyl)ethan-1-amine hydrochloride
- 4-Bromo-2-nitrophenol
- (4-Bromo-2-nitrophenyl)acetic acid
Uniqueness
Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQFFZGXAURITO-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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